Multi-Kinase Co-Targeting Profile: A86 Simultaneously Binds CK1α, CDK7, and CDK9 at Low nM Affinity
Casein Kinase inhibitor A86 exhibits a unique polypharmacology profile: it is a pan-CK1 inhibitor (Kd 1–10 nM; CK1α Kd = 9.8 nM) that also co-targets CDK7 and CDK9 with low nanomolar Kd values, whereas classical CK1 inhibitors D4476 and PF-4800567 show no significant affinity for CDK7/9 . The inactive analog A64 binds CDK7 moderately but CDK9 poorly, demonstrating that co-targeting of both transcriptional kinases is required for the full therapeutic effect [1]. This co-targeting profile is not observed with the clinical-stage CK1α degrader BTX161, which lacks CDK7/9 inhibition [1].
| Evidence Dimension | Binding affinity (Kd) for kinase targets |
|---|---|
| Target Compound Data | CK1α: 9.8 nM (Kd); CDK7: low nM Kd; CDK9: low nM Kd |
| Comparator Or Baseline | D4476: no CDK7/9 binding reported; PF-4800567: selective for CK1ε (IC50 32 nM) over CK1δ (IC50 711 nM); BTX161: CK1α degrader, no CDK7/9 inhibition |
| Quantified Difference | A86 is the only compound in the comparator set that co-targets CK1α, CDK7, and CDK9 with low nM affinity; other inhibitors are either CK1-selective or lack CDK7/9 engagement |
| Conditions | In vitro kinase binding assays; Kd determination via SPR or similar methods |
Why This Matters
The multi-kinase co-targeting profile of A86 is mechanistically required for simultaneous p53 stabilization and super-enhancer shutdown, a dual effect that cannot be achieved with single-target CK1 or CDK inhibitors, making A86 the only appropriate tool compound for interrogating this specific therapeutic vulnerability in AML and other cancers.
- [1] Minzel W, Venkatachalam A, Fink A, et al. Small Molecules Co-targeting CKIα and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models. Cell. 2018;175(1):171-185.e25. Figure 4D. View Source
